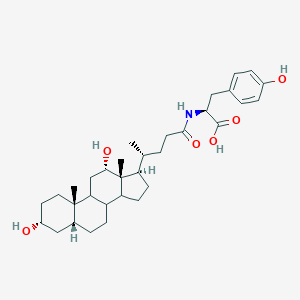

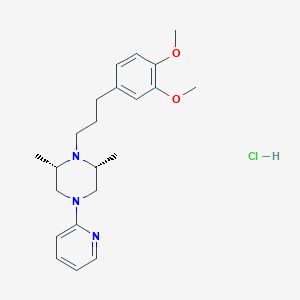

N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane, also known as Acridine Orange, is a fluorescent dye that has been used extensively in scientific research. Its unique properties have made it a valuable tool in various fields, including biochemistry, cell biology, and medicine. In

Wirkmechanismus

N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane Orange is a cationic dye that binds to nucleic acids through electrostatic interactions. It has a unique ability to differentiate between single-stranded and double-stranded DNA and RNA, making it a valuable tool in molecular biology. When N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane Orange binds to DNA or RNA, it emits a bright orange-red fluorescence that can be detected using a fluorescence microscope.

Biochemical and Physiological Effects:

N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane Orange has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of DNA and RNA polymerases, which are enzymes involved in the replication and transcription of genetic material. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane Orange is its versatility. It can be used to stain a variety of biological samples, including cells, tissues, bacteria, and fungi. Additionally, it is relatively inexpensive and easy to use. However, there are some limitations to its use. N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane Orange can be toxic to cells at high concentrations, and it has been shown to interfere with some biochemical assays. Additionally, its fluorescent properties can be affected by pH and other environmental factors.

Zukünftige Richtungen

There are several potential future directions for research involving N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane Orange. One area of interest is the development of new fluorescent dyes that can selectively target specific types of cells or tissues. Additionally, there is ongoing research into the use of N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane Orange as an anticancer agent, with the goal of developing more effective and targeted treatments for cancer. Finally, there is interest in exploring the use of N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane Orange in diagnostic applications, such as detecting infectious agents or genetic mutations.

Synthesemethoden

N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane Orange is synthesized by reacting acridine with N,N-dimethyl-1,3-diaminopropane in the presence of acetic anhydride. The resulting compound is then reacted with N-Boc-tyrosine, N-Boc-lysine, and N-Boc-glycine in the presence of diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final product is obtained by deprotecting the Boc groups with trifluoroacetic acid (TFA).

Wissenschaftliche Forschungsanwendungen

N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane Orange has a wide range of applications in scientific research. It is commonly used as a fluorescent dye to stain DNA and RNA in cells and tissues. This allows researchers to visualize the structure and organization of genetic material and track changes in gene expression. N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane Orange is also used to stain bacteria and fungi, making it a valuable tool in microbiology. Additionally, it has been used to study the membrane potential of cells and mitochondria, as well as the pH of intracellular compartments.

Eigenschaften

CAS-Nummer |

101817-45-2 |

|---|---|

Produktname |

N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane |

Molekularformel |

C60H75N11O14 |

Molekulargewicht |

1174.3 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[4-(acridin-9-ylamino)butanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[3-(acridin-9-ylamino)propyl-(2-amino-2-oxoethyl)amino]-6-amino-1-oxohexan-2-yl]-6-aminohexanamide;formic acid |

InChI |

InChI=1S/C56H67N11O6.4CH2O2/c57-30-11-9-23-47(54(71)66-48(24-10-12-31-58)56(73)67(36-50(59)69)34-14-33-61-53-41-17-3-7-21-45(41)63-46-22-8-4-18-42(46)53)65-55(72)49(35-37-26-28-38(68)29-27-37)64-51(70)25-13-32-60-52-39-15-1-5-19-43(39)62-44-20-6-2-16-40(44)52;4*2-1-3/h1-8,15-22,26-29,47-49,68H,9-14,23-25,30-36,57-58H2,(H2,59,69)(H,60,62)(H,61,63)(H,64,70)(H,65,72)(H,66,71);4*1H,(H,2,3)/t47-,48-,49-;;;;/m0..../s1 |

InChI-Schlüssel |

RGUJWNOGSODCFA-FQDXXHFVSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N(CCCNC5=C6C=CC=CC6=NC7=CC=CC=C75)CC(=O)N.C(=O)O.C(=O)O.C(=O)O.C(=O)O |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(CCCNC5=C6C=CC=CC6=NC7=CC=CC=C75)CC(=O)N.C(=O)O.C(=O)O.C(=O)O.C(=O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(CCCNC5=C6C=CC=CC6=NC7=CC=CC=C75)CC(=O)N.C(=O)O.C(=O)O.C(=O)O.C(=O)O |

Sequenz |

YKKG |

Synonyme |

AATLLGAD N-((9-acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B216727.png)

![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)

![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)

![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)